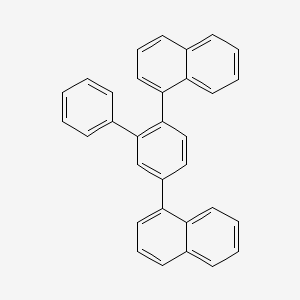![molecular formula C22H22 B15163446 1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene CAS No. 143543-95-7](/img/structure/B15163446.png)
1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene is a complex organic compound characterized by its unique structure, which includes a butyl group and a phenyl ring connected by a buta-1,3-diyn-1-yl linkage
Preparation Methods
The synthesis of 1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-butyl-4-ethynylbenzene and 4-ethylphenylacetylene.
Coupling Reaction: These starting materials undergo a homocoupling reaction in the presence of a copper (I) chloride catalyst and air as the oxidant to yield the desired product.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the 1,3-diyn-1-yl linkage.
Chemical Reactions Analysis
1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, resulting in alkenes or alkanes.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism by which 1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s conjugated system allows it to participate in π-π interactions and hydrogen bonding, influencing various biochemical pathways . The specific pathways and targets depend on the context of its application, whether in biological systems or material science.
Comparison with Similar Compounds
1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene can be compared with similar compounds such as:
1-Butyl-4-ethynylbenzene: This compound lacks the additional ethylphenyl group, making it less complex and potentially less versatile.
1-Ethyl-4-ethynylbenzene: Similar in structure but with an ethyl group instead of a butyl group, affecting its physical and chemical properties.
4,4’-(But-1,3-diyn-1-yl)diphenylamine: This compound has an amine group, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
143543-95-7 |
|---|---|
Molecular Formula |
C22H22 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-butyl-4-[4-(4-ethylphenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C22H22/c1-3-5-8-20-15-17-22(18-16-20)10-7-6-9-21-13-11-19(4-2)12-14-21/h11-18H,3-5,8H2,1-2H3 |
InChI Key |
FYJTYNNXUYINGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Methyl-3-(4-methylphenyl)prop-2-en-1-yl]-1,3-dithiane](/img/structure/B15163377.png)
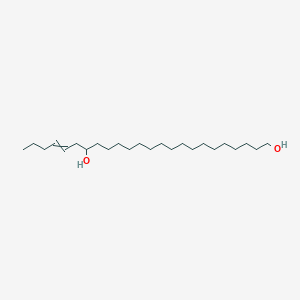
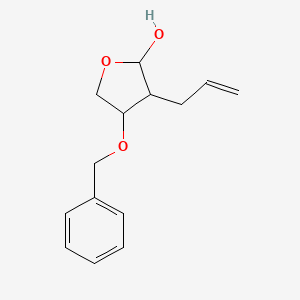
![6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one](/img/structure/B15163407.png)
![2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde](/img/structure/B15163413.png)
![N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine](/img/structure/B15163416.png)
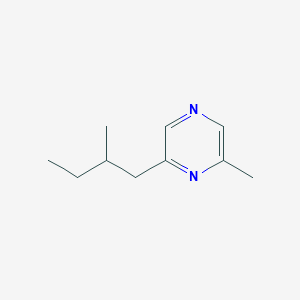
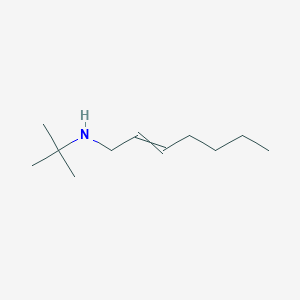
![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B15163434.png)
![Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B15163435.png)
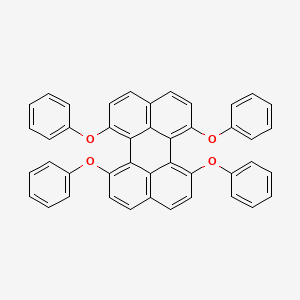

![7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one](/img/structure/B15163451.png)
